2-Propenyltrimethylsilane

Übersicht

Beschreibung

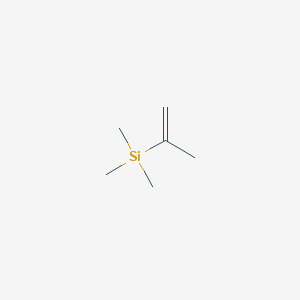

It is a colorless liquid that is highly flammable and is used as a chemical intermediate in various organic synthesis processes . The compound is characterized by the presence of a trimethylsilyl group attached to a propenyl group, making it a versatile reagent in organic chemistry.

Wirkmechanismus

Target of Action

2-Propenyltrimethylsilane, also known as 2-Trimethylsilylprop-1-ene , is primarily used as a chemical intermediate

Mode of Action

As an organosilane , it may participate in various chemical reactions, including those involving silicon-carbon bonds. The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound are likely to be heavily influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, as a flammable liquid , it must be handled with care to prevent accidents. Furthermore, its stability and reactivity may be affected by factors such as light, heat, and the presence of catalysts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylene propylene chlorosilane with trimethylsilanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves complex chemical reactions and fine purification processes. The compound is produced in large quantities by reacting chlorosilanes with alkenes under specific conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propenyltrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.

Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to produce organosilicon polymers.

Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed: The major products formed from reactions involving this compound include various organosilicon compounds, such as silanes, siloxanes, and silanols. These products have wide applications in different industries .

Wissenschaftliche Forschungsanwendungen

2-Propenyltrimethylsilane has numerous applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2-propenyltrimethylsilane: This compound is similar in structure but has a methyl group attached to the propenyl group.

Trimethyl(prop-1-en-2-yl)silane: Another similar compound with slight variations in the structure, leading to differences in chemical behavior and applications.

Uniqueness: 2-Propenyltrimethylsilane is unique due to its specific combination of the trimethylsilyl and propenyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in both addition and substitution reactions makes it a valuable reagent in organic synthesis .

Eigenschaften

IUPAC Name |

trimethyl(prop-1-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSLXWOGWUDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

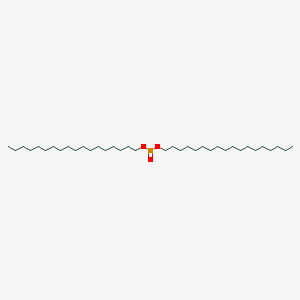

CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347550 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-07-0 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?

A1: this compound (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []

Q2: How does this compound react with metal complexes like cobalt tricarbonyl nitrosyl?

A2: Research indicates that this compound can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []

Q3: Can this compound participate in conjugate addition reactions?

A3: Yes, studies show that this compound derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]

Q4: Are there any reported applications of this compound in the synthesis of cyclic compounds?

A4: Yes, this compound plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]

Q5: What alternative reagents exist for reactions where this compound is typically employed?

A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to this compound in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.

Q6: How does this compound influence the formation of magnetic nanoparticles?

A6: Research suggests that the presence of this compound in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)